molecular formula C11H11ClO4 B6603301 3-(3-chlorophenyl)pentanedioic acid CAS No. 4759-58-4

3-(3-chlorophenyl)pentanedioic acid

Cat. No. B6603301
CAS RN: 4759-58-4
M. Wt: 242.65 g/mol
InChI Key: IRWLRFZGNLCCTN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)pentanedioic acid is a compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 . It is a powder at room temperature .


Synthesis Analysis

The synthesis pathway of 3-(3-chlorophenyl)pentanedioic acid is described in a study on the impurity profiling of Baclofen . The synthesis starts with 3-(4-chlorophenyl)pentanedioic acid, followed by the formation of an anhydride, which is then converted to an imide using ammonia .


Molecular Structure Analysis

The InChI code for 3-(3-chlorophenyl)pentanedioic acid is 1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(3-chlorophenyl)pentanedioic acid is a powder at room temperature . It has a melting point of 135-137°C . The predicted boiling point is 384.3±27.0°C, and the predicted density is 1.396±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety information for 3-(3-chlorophenyl)pentanedioic acid includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on 3-(3-chlorophenyl)pentanedioic acid could include further investigation into its synthesis, chemical reactions, and potential applications. As it is used in the synthesis of other compounds , understanding its properties and reactions could be valuable for the development of new synthetic methods and materials.

properties

IUPAC Name

3-(3-chlorophenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWLRFZGNLCCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)pentanedioic acid

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